molecular formula C22H24N2O3 B253743 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide

Numéro de catalogue B253743
Poids moléculaire: 364.4 g/mol
Clé InChI: ZNLYLUSXIBSBMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has been extensively studied for its potential applications in various fields of scientific research.

Applications De Recherche Scientifique

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide has been studied for its potential applications in various fields of scientific research, including cancer, metabolic disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In metabolic disorders research, this compound has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure. In cardiovascular diseases research, this compound has been shown to improve lipid metabolism, reduce atherosclerosis, and protect against ischemia-reperfusion injury.

Mécanisme D'action

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy metabolism. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which result in improved metabolic function and energy expenditure. In addition, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound increases fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in various cell types, including skeletal muscle cells, adipocytes, and hepatocytes. In vivo studies have shown that this compound improves insulin sensitivity, reduces inflammation, and increases energy expenditure in animal models of metabolic disorders. In addition, this compound has been shown to improve lipid metabolism, reduce atherosclerosis, and protect against ischemia-reperfusion injury in animal models of cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide for lab experiments is its specificity for PPARδ, which allows for the selective activation of this receptor without affecting other PPAR isoforms. In addition, this compound has a long half-life, which allows for once-daily dosing in animal studies. However, one of the limitations of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results. In addition, the use of this compound in animal studies may not accurately reflect its effects in humans, and further research is needed to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for research on 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide. One area of research is the development of more selective and potent PPARδ agonists with fewer off-target effects. Another area of research is the investigation of the effects of this compound on other physiological systems, such as the immune system and the central nervous system. In addition, further research is needed to determine the safety and efficacy of this compound in humans, and to explore its potential applications in the treatment of metabolic disorders and cardiovascular diseases.

Méthodes De Synthèse

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide was first synthesized by GlaxoSmithKline in 1992. The synthesis method involves the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride in the presence of a base to form 2-(4-tert-butylphenoxy)acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form 2-(4-tert-butylphenoxy)-N-hydroxyacetamide. Finally, the N-hydroxyacetamide is reacted with 4-methylphenylisoxazole-5-carboxylic acid chloride in the presence of a base to form this compound.

Propriétés

Formule moléculaire

C22H24N2O3

Poids moléculaire

364.4 g/mol

Nom IUPAC

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C22H24N2O3/c1-15-5-7-16(8-6-15)19-13-21(27-24-19)23-20(25)14-26-18-11-9-17(10-12-18)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25)

Clé InChI

ZNLYLUSXIBSBMU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

SMILES canonique

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.